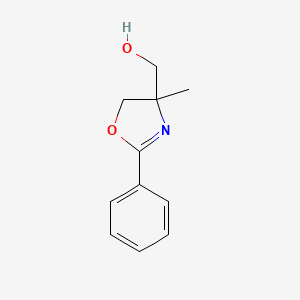

(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

説明

特性

IUPAC Name |

(4-methyl-2-phenyl-5H-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(7-13)8-14-10(12-11)9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAGYPIRQVGAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280637 | |

| Record name | (4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781804 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5448-32-8 | |

| Record name | NSC17737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization and Substitution Route

A common approach starts with the synthesis of an oxazoline intermediate followed by substitution and reduction steps:

- Step 1: Reaction of amino alcohols with appropriate acid derivatives or halides to form the oxazoline ring.

- Step 2: Introduction of the phenyl group at the 2-position by using phenyl-substituted starting materials or via nucleophilic substitution.

- Step 3: Installation of the methyl group at the 4-position during ring closure or by alkylation.

- Step 4: Introduction of the hydroxymethyl group by reduction of an aldehyde or ester precursor attached at the 4-position of the oxazoline ring.

This method is supported by the synthesis of related oxazoline derivatives where alkylation and reduction steps are carefully controlled to maintain ring integrity and stereochemistry.

Use of (4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl Tosylate Intermediate

An advanced method involves preparing a tosylate intermediate, which is then reacted with nucleophiles to introduce the hydroxymethyl functionality:

- The tosylate derivative of (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl is synthesized by treating the corresponding alcohol with tosyl chloride in a suitable solvent.

- This intermediate is then reacted with nucleophilic species such as isoindoline-1,3-dione in N,N-dimethylformamide (DMF) to yield derivatives with high yields (~65% reported).

- The reaction proceeds under mild conditions, preserving the oxazoline ring and allowing for further functionalization.

Halogenation and Subsequent Substitution

Halogenation at the 4-position followed by substitution is another synthetic route:

- The oxazoline ring bearing a methyl substituent is halogenated at the 4-position using reagents such as N-bromosuccinimide (NBS) under radical conditions.

- The halogenated intermediate is then subjected to nucleophilic substitution with hydroxide or other nucleophiles to install the hydroxymethyl group.

- This method requires careful control of reaction conditions to avoid ring opening or over-substitution.

Reaction Conditions and Catalysts

- Typical solvents include tetrahydrofuran (THF), acetonitrile (MeCN), methanol (MeOH), and dimethylformamide (DMF).

- Bases such as potassium carbonate (K2CO3) are used to facilitate substitution reactions.

- Reduction steps employ sodium borohydride (NaBH4) as a mild hydride donor.

- Tosylation uses tosyl chloride (TsCl) in pyridine or similar solvents.

- Reactions are often conducted under reflux or at controlled temperatures (0–95°C) depending on the step.

Data Table: Summary of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxazoline ring formation | Amino alcohol + acid derivative, reflux THF | 70–85 | Formation of 1,3-oxazoline ring |

| 2 | Alkylation/Substitution | Phenyl halide, K2CO3, MeCN, reflux | 80–90 | Introduction of phenyl substituent |

| 3 | Tosylation | TsCl, pyridine, 0–25°C | 65–75 | Formation of tosylate intermediate |

| 4 | Nucleophilic substitution | Nucleophile (e.g., isoindoline-1,3-dione), DMF, RT | ~65 | Installation of hydroxymethyl group |

| 5 | Reduction | NaBH4, MeOH, RT or reflux | 90–95 | Reduction of aldehyde to alcohol |

| 6 | Halogenation + substitution | NBS, AIBN, CCl4, reflux; then nucleophile | 45–70 | Radical bromination followed by substitution |

Research Findings and Optimization

- The tosylate intermediate route offers a practical and efficient pathway with moderate to good yields and milder conditions, suitable for scale-up.

- Reduction of aldehyde intermediates with NaBH4 is highly efficient and selective, minimizing side reactions.

- Radical halogenation requires careful temperature and reagent control to avoid degradation of the oxazoline ring.

- Use of polar aprotic solvents like DMF enhances nucleophilic substitution rates and yields.

- Purification is typically achieved by column chromatography on silica gel using hexane/ethyl acetate mixtures.

化学反応の分析

Types of Reactions

(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are employed.

Major Products Formed

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of halogenated phenyl derivatives.

科学的研究の応用

(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its structural similarity to biologically active oxazole derivatives.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of (4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

類似化合物との比較

Structural Insights

X-ray crystallography reveals that the compound crystallizes in the monoclinic system (space group P2₁/c) with unit cell parameters a = 14.3728 Å, b = 9.6829 Å, c = 11.8964 Å, and β = 107.384° . The structure is stabilized by hydrogen bonds and π–π interactions. NMR characterization (COSY and HSQC) confirms the connectivity of hydrogens and carbons, though quaternary carbons remain undetected in HSQC experiments .

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences and their implications:

生物活性

(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, also known by its IUPAC name [(4S)-4-methyl-2-phenyl-5H-1,3-oxazol-4-yl]methanol, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, focusing on antibacterial and antifungal properties, along with relevant case studies and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- CAS Number : 5448-32-8

- Molecular Weight : 191.23 g/mol

These properties categorize it as a heterocyclic compound with potential pharmacological applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activities of compounds similar to this compound. For instance, a study evaluating various oxazole derivatives demonstrated that certain structural modifications could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.0195 mg/mL |

| Compound B | S. aureus | 0.0048 mg/mL |

| Compound C | B. subtilis | 0.0048 mg/mL |

These findings suggest that similar oxazole-based compounds can exhibit potent antimicrobial effects, indicating a promising avenue for future research into this compound's biological activity.

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal potential has been explored. A systematic review of oxazole derivatives indicated that modifications at specific positions on the oxazole ring can significantly affect antifungal activity against strains such as Candida albicans and Aspergillus species.

Table 2: Antifungal Activity of Oxazole Derivatives

| Compound Name | Target Fungi | MIC (µM) |

|---|---|---|

| Compound D | C. albicans | 16.69 |

| Compound E | A. niger | 56.74 |

Research indicates that the incorporation of hydroxyl groups or other electron-donating groups can enhance antifungal activity, suggesting that this compound may also possess similar properties.

Study on Structural Activity Relationship (SAR)

A comprehensive study conducted on various oxazole derivatives revealed that the biological activity is closely related to their structural features. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity against S. aureus and E. coli. The study emphasized the importance of substituent positions in optimizing biological efficacy.

Clinical Implications

The potential therapeutic applications of this compound extend beyond antimicrobial action. Its ability to inhibit specific bacterial pathways could pave the way for developing new antibiotics in response to rising antibiotic resistance.

Q & A

Q. What are the common synthetic routes for (4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions using precursors like substituted aldehydes, amines, and carboxylic acid derivatives. A key method involves reacting 4-methoxybenzaldehyde with an amine and a dehydrating agent (e.g., POCl₃ or SOCl₂) to form the oxazole ring . Optimization includes:

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

Q. What are the primary challenges in isolating this compound, and how are they addressed?

- Byproduct formation : Intramolecular π-π interactions during cyclization may yield unwanted isomers. Mitigated via controlled solvent evaporation and recrystallization (e.g., from chloroform) .

- Moisture sensitivity : The hydroxyl group requires anhydrous conditions during synthesis .

Advanced Research Questions

Q. How do crystallographic studies resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals:

Q. Table 1: Key Hydrogen Bond Geometry (Å, °)

| D–H···A | D–H | H···A | D···A | Angle |

|---|---|---|---|---|

| C19–H19A⋯N2 | 0.97 | 2.58 | 3.2757 | 129 |

| C23–H23⋯N2 | 0.93 | 2.45 | 3.3607 | 166 |

Q. How do spectroscopic and computational methods resolve data contradictions in stereochemical assignments?

Q. What strategies are used to study biological activity while avoiding commercial bias?

Q. How is the compound applied in materials science, and what methodological innovations exist?

- Coordination chemistry : Acts as a ligand for palladium complexes (e.g., [PdCl₄]²⁻) in catalytic applications. Synthesis involves reacting with K₂PdCl₄ in HCl/methanol .

- Polymer precursors : Functionalization via click chemistry (azide-alkyne cycloaddition) creates triazole-linked polymers .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。